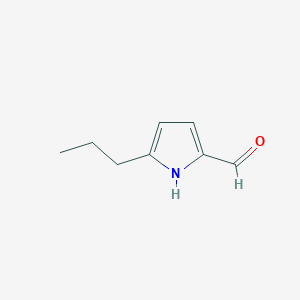

5-n-Propylpyrrole-2-carboxaldehyde

Description

5-$n$-Propylpyrrole-2-carboxaldehyde is a heterocyclic aromatic compound featuring a pyrrole ring substituted with an aldehyde group at position 2 and an $n$-propyl group at position 3. Pyrrole derivatives are of significant interest in organic chemistry and pharmacology due to their diverse biological activities and applications in drug discovery. The aldehyde functional group enhances reactivity, making this compound a valuable intermediate in synthesizing pharmaceuticals, agrochemicals, and materials.

The $n$-propyl substituent at position 5 distinguishes it from simpler analogs like 5-methylpyrrole-2-carboxaldehyde. The alkyl chain length influences physicochemical properties such as solubility, volatility, and electronic effects on the pyrrole ring.

Properties

Molecular Formula |

C8H11NO |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

5-propyl-1H-pyrrole-2-carbaldehyde |

InChI |

InChI=1S/C8H11NO/c1-2-3-7-4-5-8(6-10)9-7/h4-6,9H,2-3H2,1H3 |

InChI Key |

BRWJNSKGKHUIHY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(N1)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison:

5-Methylpyrrole-2-carboxaldehyde (CAS: N/A; referenced in NIST Chemistry WebBook ).

Pyrrole-2-carboxaldehyde (unsubstituted parent compound).

5-Ethylpyrrole-2-carboxaldehyde (hypothetical intermediate chain-length analog).

Substituent Effects:

- Alkyl Chain Length: The $n$-propyl group in the target compound increases hydrophobicity compared to the methyl substituent in 5-methylpyrrole-2-carboxaldehyde. This reduces water solubility and enhances solubility in nonpolar solvents. Longer alkyl chains (e.g., propyl vs. methyl) lower melting points due to reduced crystallinity but increase boiling points due to stronger van der Waals interactions .

Physicochemical Properties

The following table summarizes key properties inferred from structural analogs and general chemical principles:

Preparation Methods

Synthesis of 5-nnn-Propylpyrrole

The first step involves synthesizing 5--propylpyrrole, which can be achieved via Friedel–Crafts alkylation of pyrrole. Pyrrole undergoes electrophilic substitution at positions 2 and 5 due to its electron-rich nature. To favor alkylation at position 5, steric and electronic factors must be optimized.

Procedure :

-

Reagents : Pyrrole (1.0 equiv), -propyl chloride (1.2 equiv), AlCl (2.2 equiv) in dichloromethane (CHCl).

-

Conditions : The reaction is conducted at 0–25°C for 2–5 hours, followed by neutralization with aqueous NaOH and extraction.

-

Challenges : Over-alkylation and mixed regioisomers (2--propyl vs. 5--propyl) are common. Purification via column chromatography or distillation is required.

Direct Alkylation of Pyrrole-2-carboxaldehyde at Position 5

Challenges in Regioselectivity

Pyrrole-2-carboxaldehyde’s electron-withdrawing aldehyde group deactivates the ring, directing electrophiles to meta positions (4 and 5). However, alkylation at position 5 is less documented than at position 4.

Procedure :

Enhancing Position 5 Selectivity

-

Solvent Effects : Polar aprotic solvents (e.g., nitromethane) may improve 5-substitution by stabilizing transition states.

-

Catalyst Modulation : FeCl or ZnCl could alter regioselectivity but require empirical validation.

Multi-Component Paal–Knorr Synthesis

Substituted 1,4-Diketone Preparation

The Paal–Knorr synthesis constructs pyrroles from 1,4-diketones and ammonium acetate. A tailored 1,4-diketone with an -propyl group enables direct incorporation at position 5.

Procedure :

Subsequent Formylation

The resulting 5--propylpyrrole undergoes Vilsmeier formylation as described in Section 1.2.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Vilsmeier on 5-substituted pyrrole | High regioselectivity for position 2 | Requires pre-synthesis of 5--propylpyrrole | 60–75 |

| Direct alkylation | One-pot synthesis | Low 5-substitution selectivity | 10–15 |

| Paal–Knorr synthesis | Direct incorporation of -propyl group | Multi-step, moderate yields | 50–65 |

Industrial and Laboratory Considerations

Catalyst Recycling

AlCl is stoichiometric in Friedel–Crafts reactions, posing disposal challenges. Alternatives like ionic liquids or heterogeneous catalysts (e.g., zeolites) are under investigation.

Scalability

The Vilsmeier route is scalable but requires careful handling of corrosive reagents (oxalyl chloride). The Paal–Knorr method offers scalability but demands high-purity diketones.

Q & A

Q. What are the standard synthetic routes for 5-n-Propylpyrrole-2-carboxaldehyde, and how do their yields compare?

- Methodological Answer : The synthesis typically involves functionalizing pyrrole-2-carboxaldehyde derivatives via alkylation or oxidation. For example:

- Alkylation : Propyl groups can be introduced using alkyl halides (e.g., methyl iodide) under basic conditions (e.g., NaOH) to modify the pyrrole ring, followed by ester hydrolysis and oxidation .

- Paal-Knorr Condensation : This method employs dione equivalents for constructing the pyrrole core, with subsequent oxidation steps to introduce the aldehyde group .

- Oxidation of Alcohols : Intermediate alcohols (e.g., 5-n-propylpyrrole-2-methanol) are oxidized using agents like KMnO₄ in methanol to yield the aldehyde .

Q. Comparative Yields :

| Method | Yield Range | Key Conditions | Reference |

|---|---|---|---|

| Alkylation/Oxidation | 75–85% | NaOH, reflux, KMnO₄ | |

| Paal-Knorr Condensation | 80–98% | Asymmetric dione, DMF |

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer :

- Gas Chromatography (GC) : Use non-polar columns (e.g., SPB-5) with temperature ramps to assess purity. Retention indices (~1009) help identify contaminants .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) provides molecular ion peaks (e.g., m/z 95 for pyrrole-2-carboxaldehyde derivatives) and fragmentation patterns .

- UV/Visible Spectroscopy : Compare absorbance maxima (e.g., 240–280 nm) with reference spectra to confirm conjugation in the aldehyde group .

- NMR Analysis : ¹H and ¹³C NMR data (e.g., δ 9.8–10.2 ppm for aldehyde protons) validate substitution patterns .

Advanced Research Questions

Q. How can contradictions in spectral data during characterization be resolved?

- Methodological Answer :

- Iterative Cross-Validation : Combine multiple techniques (e.g., GC-MS, NMR, and FT-IR) to reconcile discrepancies. For instance, unexpected GC retention times can be clarified via high-resolution MS to rule out isomers .

- Control Experiments : Synthesize and analyze reference standards (e.g., 5-methylpyrrole-2-carboxaldehyde) to isolate spectral contributions from the propyl group .

- Computational Modeling : Use density functional theory (DFT) to predict NMR/IR spectra and compare with empirical data .

Q. What strategies optimize the synthesis of this compound for higher yields?

- Methodological Answer :

- Catalyst Selection : Replace traditional bases (e.g., NaOEt) with milder alternatives (e.g., K₂CO₃) to reduce side reactions during alkylation .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction rates in Paal-Knorr condensations .

- Oxidation Tuning : Substitute KMnO₄ with TEMPO/NaOCl for selective oxidation of alcohols to aldehydes, minimizing over-oxidation to carboxylic acids .

Case Study : A 98% yield was achieved using TEMPO/NaOCl in acetonitrile at 0°C, compared to 85% with KMnO₄ in methanol .

Q. How can researchers design experiments to study the bioactivity of this compound?

- Methodological Answer :

- In Vitro Assays : Test antimicrobial activity via microdilution (e.g., against Pseudomonas aeruginosa) using fluorescent probes (e.g., derived from pyrrole-2-carboxaldehyde) .

- Mechanistic Studies : Use molecular docking to predict interactions with biological targets (e.g., enzymes in the MAPK/ERK pathway) .

- Structure-Activity Relationships (SAR) : Compare bioactivity of 5-n-propyl derivatives with methyl or ethyl analogs to assess substituent effects .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields?

- Methodological Answer :

- Reproducibility Checks : Replicate protocols with strict control of variables (e.g., anhydrous conditions for Grignard reactions) .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidized acids) that reduce yields .

- Literature Meta-Analysis : Compare solvent systems and catalysts across studies (e.g., DMF vs. THF in Paal-Knorr reactions) to identify optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.